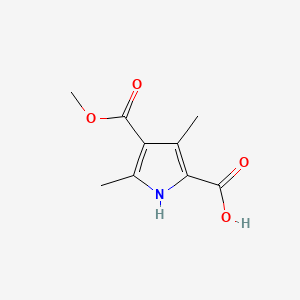

4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Description

Chemical Name: 4-(Methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS Number: 13219-76-6 Molecular Formula: C₁₁H₁₅NO₄ Molecular Weight: 225.24 g/mol Synonyms:

- 3,5-Dimethyl-4-(3-methoxy-3-oxopropyl)-1H-pyrrole-2-carboxylic acid

- 4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

This pyrrole derivative features a methoxycarbonyl (COOMe) group at position 4, methyl groups at positions 3 and 5, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name |

4-methoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4-6(9(13)14-3)5(2)10-7(4)8(11)12/h10H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHGGAPMRGBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198298 | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50296-60-1 | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050296601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch Pyrrole Synthesis

The Hantzsch method, classically involving β-ketoesters and ammonia, offers a pathway to pyrroles. For the target compound, a modified approach could employ 3-ketoglutaric acid derivatives and methylamine under acidic conditions.

Representative Procedure

- React dimethyl 3-ketoglutarate with methylamine hydrochloride in acetic acid at reflux.

- Cyclization yields a pyrrole intermediate, which undergoes hydrolysis and decarboxylation to install the carboxylic acid group.

- Selective esterification at position 4 using methyl chloroformate completes the synthesis.

Mechanistic Insight : The reaction proceeds via enamine formation, followed by cyclization and aromatization. Steric hindrance from the methyl groups directs substituents to positions 3 and 5.

Paal-Knorr Synthesis

The Paal-Knorr method, utilizing 1,4-diketones and primary amines, is less feasible here due to the difficulty in synthesizing the requisite 1,4-diketone with pre-installed methyl and carboxyl groups. However, pre-functionalized diketones could be explored with protective group strategies.

Functionalization of Preformed Pyrrole Scaffolds

Electrophilic Substitution

Pyrroles undergo electrophilic substitution at the α-positions. Starting with 3,5-dimethylpyrrole-2-carboxylic acid , the methoxycarbonyl group can be introduced via Friedel-Crafts acylation, though competing substitution at other positions necessitates directing groups or steric control.

Example Protocol

- Protect the carboxylic acid as a methyl ester using diazomethane.

- Perform Friedel-Crafts acylation at position 4 using methyl chlorooxalate in the presence of AlCl₃.

- Deprotect the ester under basic conditions to regenerate the carboxylic acid.

Yield Considerations : Competitive substitution at position 5 reduces yields, necessitating excess electrophile and low temperatures (−20°C).

Metal-Catalyzed Cross-Coupling

Transition-metal catalysis enables precise functionalization. A Suzuki-Miyaura coupling could install the methoxycarbonyl group using a boronic ester derivative, though this requires pre-functionalized halogenated pyrroles.

Limitations : Limited by the availability of halogenated pyrrole precursors and the sensitivity of the carboxyl group to coupling conditions.

Oxidative Methods and Rearrangements

Oxidative Cyclization of Enamines

Inspired by the synthesis of quinone derivatives, enamine precursors could undergo oxidative cyclization. For example, γ-keto-α,β-unsaturated esters treated with oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may form the pyrrole ring.

Procedure

- Prepare ethyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate via condensation of methyl glyoxylate and dimethylamine.

- Subject to oxidative cyclization with DDQ in dichloromethane.

- Hydrolyze the ester to the carboxylic acid using LiOH.

Advantages : High regiocontrol due to the directing effect of the dimethylamino group.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Challenges |

|---|---|---|---|---|

| Hantzsch Synthesis | Dimethyl 3-ketoglutarate, Methylamine | Cyclocondensation, Esterification | 45–55 | Competing decarboxylation |

| Electrophilic Substitution | 3,5-Dimethylpyrrole-2-carboxylic acid | Friedel-Crafts acylation | 30–40 | Regioselectivity, Side reactions |

| Oxidative Cyclization | Ethyl 3-(dimethylamino)acrylate | DDQ oxidation, Hydrolysis | 60–70 | Cost of oxidants, Purification |

Mechanistic and Optimization Insights

- Protection-Deprotection Strategies : Temporary protection of the carboxylic acid as a methyl ester mitigates interference during electrophilic substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates but may promote side reactions; toluene is preferable for Friedel-Crafts reactions.

- Catalyst Selection : Lewis acids like AlCl₃ improve electrophilic substitution yields but require strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into different derivatives with altered properties.

Substitution: This reaction can replace one functional group with another, potentially leading to new compounds with unique characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to optimize the reaction efficiency and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be employed in the development of bioactive compounds and as a probe for biological studies.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Acidity : The dicarboxylic acid analog (CAS 5434-29-7) exhibits stronger acidity due to dual -COOH groups, enhancing metal-binding capacity .

- Synthetic Utility : Ester derivatives (e.g., ethyl esters) are often intermediates in drug synthesis, as seen in the antitumor agent SU6668, which uses decarboxylated pyrrole precursors .

Research Findings and Data

Table 2: Comparative Reactivity in Ester Hydrolysis

| Compound | Hydrolysis Rate (pH 10, 25°C) | Product |

|---|---|---|

| This compound | Slow (t₁/₂ = 8 h) | 3,5-Dimethylpyrrole-2-carboxylic acid |

| 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Moderate (t₁/₂ = 5 h) | Same as above |

| Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | Fast (t₁/₂ = 2 h) | Dicarboxylic acid derivative |

Note: Hydrolysis rates correlate with ester group size; bulkier ethoxy groups slightly accelerate reaction kinetics .

Biological Activity

4-(Methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 50296-60-1) is a pyrrole derivative with potential biological activities. This article explores its synthesis, biological properties, and applications, supported by case studies and research findings.

- Molecular Formula : C9H11NO4

- Molecular Weight : 197.19 g/mol

- CAS Number : 50296-60-1

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The process often utilizes various reagents to introduce the methoxycarbonyl group at the 4-position while maintaining the integrity of the pyrrole ring.

Antimicrobial Properties

Research indicates that compounds related to pyrrole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted that certain pyrrole analogs demonstrated low nanomolar inhibition against bacterial DNA gyrase, which is crucial for bacterial replication. Specifically, derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 1 µg/mL .

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. A related compound demonstrated antiproliferative activity against various human tumor cell lines with GI50 values in the nanomolar to micromolar range, suggesting potential therapeutic applications in oncology .

Research Findings and Case Studies

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance and cancer cell proliferation. The structural features of the pyrrole ring contribute to its lipophilicity and overall bioactivity.

Q & A

Q. What are the recommended synthetic routes for 4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, and what critical reaction conditions must be optimized?

A common approach involves esterification of pyrrole dicarboxylic acid precursors. For example, ethyl ester analogs (e.g., ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) are synthesized via nucleophilic acyl substitution using alcohol derivatives under acidic or basic catalysis . Critical conditions include temperature control (e.g., reflux in ethanol) and stoichiometric ratios to avoid side reactions like over-esterification. Post-synthesis purification often employs recrystallization or column chromatography .

Q. How is the compound characterized structurally, and what spectroscopic benchmarks are used?

Key characterization methods include:

- 1H NMR : Methyl groups (δ 2.1–2.6 ppm), carboxylic protons (δ 12–13 ppm), and pyrrole ring protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 311.1 for a related pyrrole-carboxylic acid derivative) confirm molecular weight .

- HPLC : Purity validation (>95%) using reverse-phase columns and UV detection .

Q. How can computational modeling guide the design of derivatives for targeted drug delivery?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For instance, the methoxycarbonyl group’s electron-withdrawing effect can stabilize intermediates in nucleophilic addition reactions, making the compound a candidate for prodrug conjugation . Molecular docking studies may further evaluate binding affinity to biological targets like enzymes or receptors.

Q. What are the mechanistic implications of the compound’s stability under varying pH conditions?

The carboxylic acid group confers pH-dependent solubility and stability. Under acidic conditions (pH < 3), protonation reduces solubility but enhances stability against decarboxylation. In alkaline environments (pH > 8), deprotonation increases solubility but risks ester hydrolysis of the methoxycarbonyl group. Buffered solutions (pH 4–6) are recommended for long-term storage .

Q. How does the substituent pattern influence its utility as a building block in heterocyclic chemistry?

The 3,5-dimethyl groups sterically hinder undesired side reactions at the pyrrole ring, while the methoxycarbonyl and carboxylic acid groups enable sequential functionalization (e.g., amide coupling or ester exchange). This modularity is exploited in synthesizing fused heterocycles, such as pyrrolo-pyrimidines, which are prevalent in kinase inhibitors .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

High-resolution LC-MS is critical for detecting low-abundance byproducts (e.g., decarboxylated or dimerized species). For example, dimerization via Friedel-Crafts alkylation may occur under high-temperature conditions, requiring optimized quenching protocols .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.